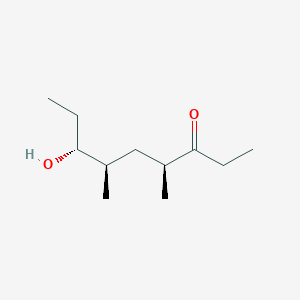
(4S,6R,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Serricornin can be synthesized through various methods. One common approach involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained by lipase-catalyzed enantiomer separation of its racemate . The synthesis involves several steps, including stereoselective reactions to ensure the correct configuration of the final product .
Industrial Production Methods: Industrial production of serricornin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced techniques such as palladium-catalyzed hydrogenolysis of alkenyloxiranes .
Analyse Chemischer Reaktionen
Types of Reactions: Serricornin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving serricornin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of serricornin depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones and acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Serricornin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and reaction mechanisms . In biology, it is crucial for understanding insect behavior and developing pest control strategies .
Wirkmechanismus
The mechanism of action of serricornin involves its interaction with specific receptors in male cigarette beetles . The compound binds to these receptors, triggering a series of molecular events that lead to the attraction and excitation of the males . This process is essential for the mating behavior of the species and ensures successful reproduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to serricornin include other insect pheromones such as anhydroserricornin and various stereoisomers of serricornin . These compounds share similar structures and functions but differ in their stereochemistry and biological activity .
Uniqueness of Serricornin: Serricornin is unique due to its specific stereochemistry, which is crucial for its biological activity . The (4S,6S,7S)-isomer is the most attractive to male cigarette beetles, making it highly effective for use in pheromone traps and pest control strategies .
Eigenschaften
CAS-Nummer |
84823-59-6 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(4S,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
YEKDTNYNLCQHPV-KXUCPTDWSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)C[C@H](C)C(=O)CC)O |
Kanonische SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


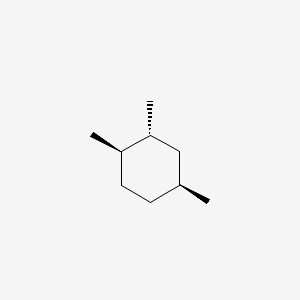
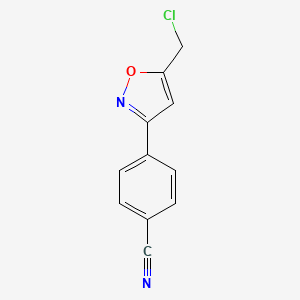
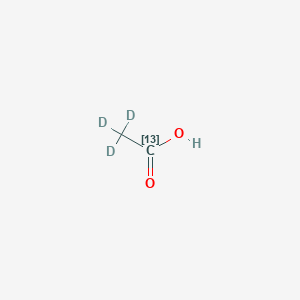

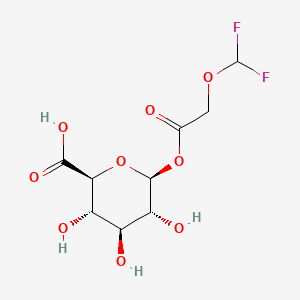

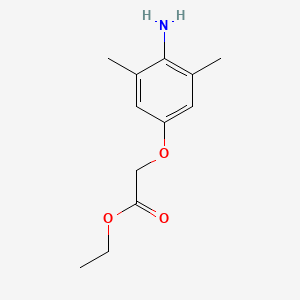
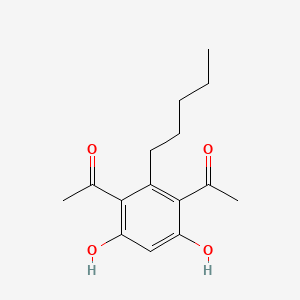
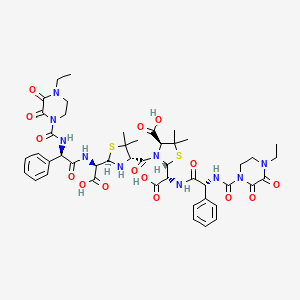
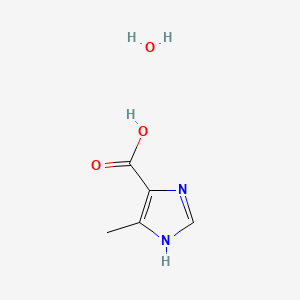
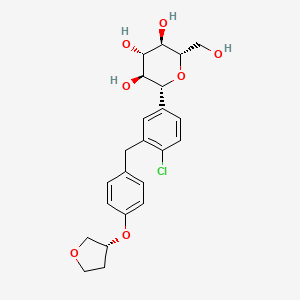
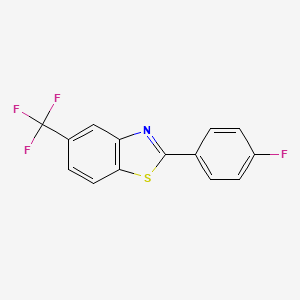
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
